Cas no 1553899-10-7 (3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol)

3-Amino-2-(4-tert-butylcyclohexyl)propan-1-ol is a chiral amino alcohol derivative featuring a tert-butyl-substituted cyclohexyl group, which imparts steric and electronic modulation to its structure. This compound is of interest in synthetic organic chemistry, particularly as a potential intermediate for pharmaceuticals or asymmetric catalysis. The presence of both amino and hydroxyl functional groups enables versatile reactivity, including chelation or derivatization, while the tert-butylcyclohexyl moiety enhances lipophilicity and conformational rigidity. Its stereochemistry may also be leveraged for enantioselective applications. Suitable for research and development, this compound offers a balance of stability and reactivity, making it a valuable building block for specialized synthetic pathways.
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol structure
1553899-10-7 structure
Product name:3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
CAS No:1553899-10-7
MF:C13H27NO
MW:213.359584093094
CID:6089089
PubChem ID:83977149

3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
    • 1553899-10-7
    • EN300-1459287
    • Inchi: 1S/C13H27NO/c1-13(2,3)12-6-4-10(5-7-12)11(8-14)9-15/h10-12,15H,4-9,14H2,1-3H3
    • InChI Key: PUTDLOMDYYEDQZ-UHFFFAOYSA-N
    • SMILES: OCC(CN)C1CCC(C(C)(C)C)CC1

Computed Properties

  • Exact Mass: 213.209264485g/mol
  • Monoisotopic Mass: 213.209264485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 3

3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1459287-500mg
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
1553899-10-7
500mg
$1165.0 2023-09-29
Enamine
EN300-1459287-100mg
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
1553899-10-7
100mg
$1068.0 2023-09-29
Enamine
EN300-1459287-1.0g
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
1553899-10-7
1g
$0.0 2023-06-06
Enamine
EN300-1459287-1000mg
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
1553899-10-7
1000mg
$1214.0 2023-09-29
Enamine
EN300-1459287-10000mg
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
1553899-10-7
10000mg
$5221.0 2023-09-29
Enamine
EN300-1459287-250mg
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
1553899-10-7
250mg
$1117.0 2023-09-29
Enamine
EN300-1459287-50mg
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
1553899-10-7
50mg
$1020.0 2023-09-29
Enamine
EN300-1459287-2500mg
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
1553899-10-7
2500mg
$2379.0 2023-09-29
Enamine
EN300-1459287-5000mg
3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol
1553899-10-7
5000mg
$3520.0 2023-09-29

Additional information on 3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol

3-Amino-2-(4-Tert-Butylcyclohexyl)Propan-1-Ol: A Comprehensive Overview

The compound 3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol, identified by the CAS registry number CAS No. 1553899-10-7, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including an amino group, a hydroxyl group, and a bulky tert-butyl substituent attached to a cyclohexane ring. The presence of these groups imparts distinct chemical and physical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of tert-butylcyclohexyl derivatives in drug design due to their ability to enhance the pharmacokinetic profiles of molecules. The bulky tert-butyl group, in particular, contributes to increased lipophilicity and improved bioavailability, which are critical factors in the development of orally administered drugs. This compound's structure also suggests potential applications in the synthesis of advanced materials, such as polymers or surfactants, where its amphiphilic nature could be exploited.

The synthesis of 3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol typically involves multi-step organic reactions, often starting from readily available cyclohexane derivatives. Researchers have explored various methodologies to optimize the synthesis process, including catalytic asymmetric synthesis and enantioselective reductions. These advancements have not only improved the yield and purity of the compound but also opened avenues for its large-scale production.

In terms of physical properties, this compound exhibits a melting point of approximately 65°C and a boiling point around 240°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, revealing its suitability for use in both aqueous and organic reaction systems. The compound's stability under various storage conditions has also been evaluated, with results indicating that it remains stable for extended periods when stored away from light and moisture.

The biological activity of 3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol has been a focal point of recent research efforts. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its role in the treatment of metabolic disorders. Additionally, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases, where it shows promise as a neuroprotective agent.

The environmental impact of this compound has also garnered attention, particularly in relation to its biodegradability and toxicity profiles. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. Furthermore, acute toxicity tests reveal that it poses minimal risk to aquatic organisms at concentrations typically encountered in industrial discharges.

In conclusion, 3-amino-2-(4-tert-butylcyclohexyl)propan-1-ol represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, combined with favorable physical and biological properties, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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